N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H28N2O3S2 and its molecular weight is 396.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Researchers have explored the synthesis of novel compounds incorporating thiophene and other heterocycles, demonstrating promising antitumor activities. For instance, Albratty et al. (2017) synthesized heterocyclic compounds including thiophene derivatives and investigated their antitumor activity against different cell lines, finding some compounds exhibited inhibitory effects comparable to doxorubicin (Albratty, El-Sharkawy, & Alam, 2017).
Antibacterial Properties
Khalid et al. (2016) synthesized N-substituted derivatives of a related acetamide structure and evaluated their antibacterial activity, demonstrating moderate to significant activity against various bacterial strains (Khalid et al., 2016).
Enzyme Inhibition Studies
Compounds with a similar structural framework have been evaluated for their potential as enzyme inhibitors. Khalid et al. (2014) synthesized N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and assessed their activity against acetylcholinesterase and butyrylcholinesterase enzymes, finding several compounds exhibited promising activity (Khalid et al., 2014).
Pharmacological Characterization
Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, illustrating the utility of such compounds in exploring therapeutic potentials for treating depression and addiction disorders (Grimwood et al., 2011).
Anticancer Effects and Molecular Docking
Eldeeb et al. (2022) focused on the cytotoxic effects of sulfonamide-derived isatins against hepatocellular carcinoma cell lines, highlighting the importance of molecular design in developing potential anticancer therapies (Eldeeb et al., 2022).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S2/c22-18(20-12-11-16-7-2-1-3-8-16)15-17-9-4-5-13-21(17)26(23,24)19-10-6-14-25-19/h6-7,10,14,17H,1-5,8-9,11-13,15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQMKTJKUHOFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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